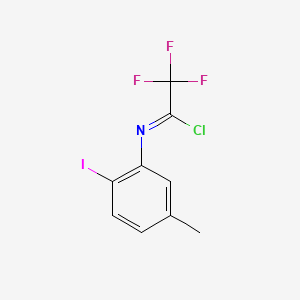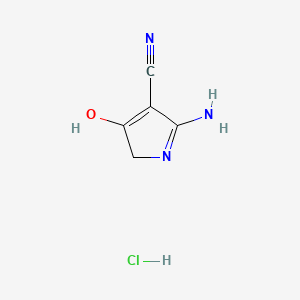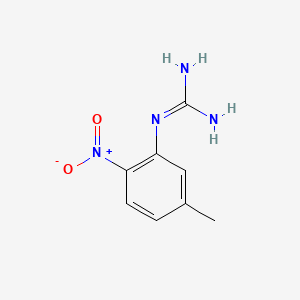![molecular formula C12H16N2O3 B13704181 4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)
4-[(3-Nitrophenyl)amino]cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD12413681” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and industry. This compound has garnered attention due to its potential in various reactions and its utility in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD12413681” involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically involves multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of “MFCD12413681” is scaled up to meet the demand. The industrial production methods are optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of advanced technologies to ensure consistent quality and high production rates.
化学反応の分析
Types of Reactions: “MFCD12413681” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents.
Major Products Formed: The reactions of “MFCD12413681” result in the formation of various products, depending on the reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties.
科学的研究の応用
“MFCD12413681” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: “MFCD12413681” is utilized in the production of various industrial products, including polymers and specialty chemicals.
作用機序
The mechanism of action of “MFCD12413681” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The pathways involved are often complex and require detailed study to fully understand the compound’s effects.
類似化合物との比較
“MFCD12413681” is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures and properties are identified and studied.
This detailed article provides a comprehensive overview of “MFCD12413681,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
4-(3-nitroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H16N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-3,8-9,12-13,15H,4-7H2 |
InChIキー |
QICXUFJZYJEROS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC2=CC(=CC=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


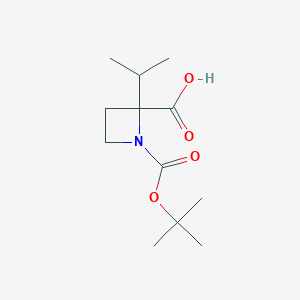
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
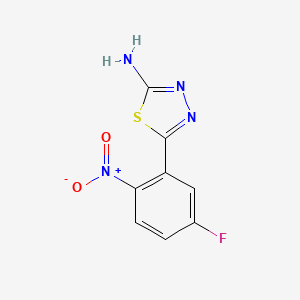
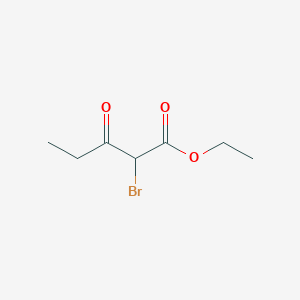

![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)

